2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-quinazolin-4-one
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Overview
Description
2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-quinazolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of aniline with ethyl glyoxalate to form α-iminoesters, which then undergo a Povarov imino-Diels-Alder reaction . Another method involves the Mannich aminomethylation reaction, where the compound reacts with formaldehyde and methylamine in ethanol to yield the desired product . Industrial production methods often utilize microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with halogens and other electrophiles. Major products formed from these reactions include quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties . In medicine, quinazoline derivatives have been explored for their potential use as sedative hypnotics, antipsychotic agents, and anticancer drugs . The compound also finds applications in the industry as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can exert its anticancer and anti-inflammatory effects. Additionally, the compound can interact with neurotransmitter receptors in the brain, leading to its sedative and antipsychotic effects .
Comparison with Similar Compounds
2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-quinazolin-4-one can be compared with other quinazoline derivatives, such as 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one and 2-(methylsulfanyl)-4a,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one . These compounds share similar structural features but differ in their biological activities and applications. For example, 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one exhibits analgesic and antimicrobial properties, while 2-(methylsulfanyl)-4a,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is known for its antiarrhythmic activity .
Properties
Molecular Formula |
C9H12N2OS |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H12N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h6H,2-5H2,1H3 |
InChI Key |
LAWNDNKQLILEEF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)C2CCCCC2=N1 |
Origin of Product |
United States |
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